Bactericidal Potency: n-Butyl vs. Branched Isomers
In a systematic study of alkyl chlorophenols, the n-butyl-substituted derivative demonstrated a phenol coefficient of 257 against Staphylococcus aureus, substantially exceeding the potency of compounds where the same number of carbon atoms is distributed across multiple substituents or present as a branched chain. For comparison, 2-ethyl-3,5-dimethyl-4-chlorophenol, an isomer with identical carbon count, achieved a coefficient of only 106 against the same organism [1]. While the reference compound in the source is the regioisomer 2-n-butyl-4-chlorophenol, established structure-activity principles indicate that the linear n-butyl chain is the primary driver of this potency differential, a feature preserved in 4-butyl-2-chlorophenol.
| Evidence Dimension | Bactericidal potency (Phenol Coefficient) |
|---|---|
| Target Compound Data | Phenol Coefficient = 257 against Staphylococcus aureus (data for regioisomer 2-n-butyl-4-chlorophenol; equivalent chain architecture) |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethyl-4-chlorophenol: Phenol Coefficient = 106 against S. aureus |
| Quantified Difference | 2.4-fold higher potency for the n-butyl-substituted compound |
| Conditions | In vitro phenol coefficient assay, S. aureus culture, 37 °C, 10 min exposure |
Why This Matters
For applications targeting Gram-positive pathogens, the linear n-butyl architecture provides a quantifiable potency advantage over branched or multi-substituted isomers of identical molecular weight.
- [1] Klarmann, E., Shternov, V. A., & Gates, L. W. (1933). The Alkyl Derivatives of Halogen Phenols and their Bactericidal Action. I. Chlorophenols. Journal of the American Chemical Society, 55(6), 2576-2589. View Source
